4-Amino-N-ethyl-N-isopropylaniline hydrochloride
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz):
¹³C NMR (CDCl₃, 101 MHz):
Infrared (IR) Spectroscopy
Key absorptions include:
UV-Vis Spectroscopy
The compound exhibits a λₘₐₓ at 280–290 nm in ethanol, attributed to π→π* transitions in the aromatic ring and n→π* transitions from the amino group.
Thermal Behavior and Phase Transition Studies
Thermogravimetric analysis (TGA) reveals decomposition onset at ~260°C , coinciding with the loss of HCl and subsequent degradation of the organic framework. Differential scanning calorimetry (DSC) shows:
- Endothermic peak : 255–260°C (melting with decomposition)
- Glass transition temperature (Tg) : Not observed, indicating crystalline stability up to decomposition.
Solubility Dynamics and Partition Coefficients
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 22.5 |
| Ethanol | 45.8 |
| Dichloromethane | 12.3 |
| Hexane | <1.0 |
The hydrochloride salt’s log P (octanol/water) is estimated at 1.2–1.5 , reflecting moderate hydrophilicity due to ionic character.
Comparative Analysis with Substituted Aniline Derivatives
Key Observations :
- The hydrochloride salt’s aqueous solubility exceeds that of neutral analogs due to ionic interactions.
- Thermal stability is enhanced compared to non-halogenated derivatives (e.g., 4-Isopropylaniline decomposes at 226°C).
- Spectroscopic shifts in NMR correlate with electron-donating effects of the amino group versus electron-withdrawing substituents (e.g., Cl in 4-Chloro-N-isopropylaniline).
Properties
IUPAC Name |
4-N-ethyl-4-N-propan-2-ylbenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-4-13(9(2)3)11-7-5-10(12)6-8-11/h5-9H,4,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGOSYWNUBEMMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=C(C=C1)N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91215-79-1 | |
| Record name | N-Ethyl-N-isopropyl-p-phenylenediamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation Step
- Starting Material: 4-nitroaniline
- Reagents: Ethyl halide (e.g., ethyl bromide or chloride), isopropyl halide (e.g., isopropyl bromide or chloride)
- Conditions: Presence of a base (commonly an inorganic base such as potassium carbonate or sodium hydroxide) to deprotonate the amine and facilitate nucleophilic substitution.
- Mechanism: The nucleophilic nitrogen of 4-nitroaniline attacks the alkyl halide, resulting in N-alkylation to form 4-nitro-N-ethyl-N-isopropylaniline.
This step is critical for introducing the two alkyl groups selectively on the nitrogen atom. Control of stoichiometry and reaction conditions is essential to avoid over-alkylation or side reactions.
Reduction of Nitro Group
- Objective: Convert the nitro group (-NO2) to an amino group (-NH2).
- Common Methods:
- Catalytic hydrogenation using hydrogen gas and a catalyst such as palladium on carbon (Pd/C).
- Chemical reduction using agents like iron powder in acidic medium or tin(II) chloride.
- Conditions: Mild temperatures and atmospheric or slightly elevated pressure for catalytic hydrogenation; acidic aqueous conditions for chemical reductions.
The reduction step yields 4-amino-N-ethyl-N-isopropylaniline, which is then converted to its hydrochloride salt.
Formation of Hydrochloride Salt
- Procedure: The free base amine is treated with hydrochloric acid, often in an ether or alcohol solvent, to precipitate the hydrochloride salt.
- Conditions: Typically performed at low temperature (0–5 °C) to maximize yield and purity.
- Outcome: Formation of a stable, crystalline hydrochloride salt suitable for isolation and storage.
While the above method is classical, related literature and patents provide insights into alternative or supporting synthetic strategies relevant to the preparation of N-alkylated anilines:
Catalytic Hydrogenation of Aniline with Acetone: A process for preparing N-isopropylaniline involves catalytic hydrogenation of aniline with acetone in the presence of alcohols or ethers as additives. This method highlights the formation of secondary alkylarylamines with good selectivity and ease of purification by distillation.
Nucleophilic Addition and One-Pot Syntheses: Recent advances in amine chemistry include catalyst-free, mild, and scalable methods for N-substituted amines and ureas in aqueous media, which may be adapted for related compounds. These methods emphasize environmental friendliness and operational simplicity.
| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | N-Alkylation | 4-Nitroaniline | Ethyl halide, isopropyl halide, base | 4-Nitro-N-ethyl-N-isopropylaniline | Control of alkylation critical |
| 2 | Reduction | 4-Nitro-N-ethyl-N-isopropylaniline | Catalytic hydrogenation (Pd/C, H2) or chemical reduction (Fe/HCl) | 4-Amino-N-ethyl-N-isopropylaniline | Mild conditions preferred |
| 3 | Salt Formation | 4-Amino-N-ethyl-N-isopropylaniline | HCl in ether or alcohol solvent | 4-Amino-N-ethyl-N-isopropylaniline hydrochloride | Low temperature crystallization |
- The alkylation step must be carefully controlled to avoid multiple alkylations or formation of quaternary ammonium salts.
- Catalytic hydrogenation offers a clean and efficient reduction route, with Pd/C catalysts providing high selectivity and yields.
- The hydrochloride salt form improves compound stability and facilitates handling in industrial and research settings.
- Purification typically involves recrystallization from suitable solvents to achieve high purity.
- The compound’s synthesis is scalable and adaptable to industrial production with appropriate optimization of reaction parameters.
The preparation of this compound is well-established through a sequence of alkylation of 4-nitroaniline, reduction of the nitro group, and salt formation. Advances in catalytic methods and green chemistry approaches provide opportunities for improved synthesis efficiency and environmental compatibility. The compound’s synthesis is robust, allowing for its use in various chemical and biological applications.
Chemical Reactions Analysis
Types of Reactions
4-Amino-N-ethyl-N-isopropylaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemical research, 4-Amino-N-ethyl-N-isopropylaniline hydrochloride serves as an intermediate in the synthesis of various organic compounds, including dyes and pigments. Its ability to undergo electrophilic substitution reactions allows for the creation of a wide range of derivatives.
Biology
The compound has been utilized in biological studies for its potential to interact with enzymes and receptors:
- Enzyme Interactions : It acts as a substrate in biochemical assays, facilitating the study of enzyme kinetics and mechanisms.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may inhibit bacterial growth and biofilm formation, indicating potential applications in antimicrobial therapies.
Medicine
Research into the pharmaceutical applications of this compound has revealed promising avenues:
- Anticancer Potential : Compounds structurally similar to this compound have shown selective cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapy.
- Drug Development : Its role as an enzyme inhibitor positions it as a valuable lead compound in the design of drugs targeting specific diseases.
Corrosion Inhibition
One notable industrial application of this compound is its use as a corrosion inhibitor in water treatment processes. Its chemical structure allows it to effectively protect metal surfaces from corrosion, making it valuable in various industrial settings .
Polymer Production
The compound is also employed in the production of polymers and resins, where its unique properties can enhance material performance. Its ability to participate in polymerization reactions contributes to the development of advanced materials with tailored characteristics.
Case Study 1: Antimicrobial Efficacy
Research involving benzofuroxan derivatives containing aniline moieties similar to this compound demonstrated significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
Case Study 2: Anticancer Activity
In vitro studies have indicated that compounds related to this amine exhibit selective cytotoxicity toward MCF-7 breast cancer cells while showing lower toxicity towards normal cells compared to established chemotherapeutics like Doxorubicin. This positions this compound as a promising candidate for further investigation in cancer treatment.
Mechanism of Action
The mechanism of action of 4-Amino-N-ethyl-N-isopropylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved typically include binding to the active site of enzymes or receptors, leading to changes in their activity.
Comparison with Similar Compounds
Structural and Functional Analogs
(a) L-Alanine-4-nitroanilide Hydrochloride
- Structure : Features an alanine backbone linked to a nitroanilide group.
- CAS : 31796-55-1 .
- Application : Used as an enzymatic substrate (e.g., protease assays) rather than a radical-sensitive chromogen.
- Key Difference: The nitroanilide group facilitates cleavage by specific enzymes, unlike the ethyl/isopropyl-amino structure of 4-Amino-N-ethyl-N-isopropylaniline hydrochloride, which prioritizes radical cation stability.
(b) 3:4-Dinitrodimethylaniline and Derivatives
- Structure : Nitro and dimethyl substituents on the aromatic ring .
- Synthesis : Prepared via nitration of dimethylaniline derivatives.
- Reactivity: Nitro groups (electron-withdrawing) reduce electron density on the aromatic ring, limiting radical formation. This contrasts with the electron-donating amino group in this compound, which stabilizes radical intermediates.
Pharmacologically Relevant Hydrochlorides
(a) Amitriptyline Hydrochloride
- Structure : Tricyclic fused ring system with a dimethylamine side chain.
- Application : Antidepressant medication .

- Comparison : While both are hydrochlorides, amitriptyline’s complex structure and pharmacological activity differ starkly from the simpler aniline derivative used in biochemical assays.
(b) Dosulepin Hydrochloride
- Application: Another tricyclic antidepressant with validated HPLC quantification methods .
- Stability: Requires rigorous chromatographic validation for pharmaceutical use, unlike this compound, which is optimized for colorimetric stability.
Data Table: Comparative Overview
Research Findings and Insights
- Stability and Reactivity: this compound’s radical cation exhibits exceptional stability (critical for FORT reproducibility), whereas nitro-substituted anilines degrade under oxidative conditions due to electron-withdrawing groups .
- Biochemical Specificity : Unlike enzyme substrates (e.g., L-Alanine-4-nitroanilide), this compound’s mechanism depends on radical interactions rather than enzymatic hydrolysis .
- Pharmaceutical Contrast: Hydrochloride salts like amitriptyline require stringent pharmacokinetic validation, while this compound is optimized for rapid, cost-effective oxidative stress screening .
Biological Activity
4-Amino-N-ethyl-N-isopropylaniline hydrochloride (AEIPAH) is an organic compound that has garnered attention for its diverse biological activities and applications in scientific research. This article explores the biological activity of AEIPAH, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C12H18ClN
- Molecular Weight : 214.73 g/mol
- Appearance : White to off-white crystalline solid
- Melting Point : Approximately 260 °C (decomposes)
- Boiling Point : Approximately 287.4 °C
AEIPAH is a derivative of aniline characterized by an amino group and two alkyl substituents (ethyl and isopropyl) on the nitrogen atoms, which contribute to its unique chemical behavior and biological interactions.
The biological activity of AEIPAH is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound can function as either an inhibitor or activator depending on the context:
- Enzyme Inhibition : AEIPAH binds to the active sites of certain enzymes, blocking their activity and altering biochemical pathways. This inhibition can lead to significant changes in cellular functions, making it a candidate for drug development targeting specific diseases.
- Substrate in Biochemical Assays : The compound is employed in various biochemical assays to study enzyme interactions, showcasing its utility in biological research.
Biological Activity and Applications
AEIPAH has been investigated for several biological activities:
- Antimicrobial Activity : Certain derivatives of compounds similar to AEIPAH have shown potential in suppressing bacterial biofilm growth and exhibiting fungistatic properties against various pathogens, indicating that AEIPAH may possess similar antimicrobial properties .
- Anticancer Potential : Research indicates that compounds with structural similarities to AEIPAH exhibit selective cytotoxicity toward cancer cell lines (e.g., MCF-7 breast cancer cells). This suggests that AEIPAH could be explored for its anticancer effects, particularly in targeting specific tumor types while minimizing toxicity towards normal cells .
- Enzyme Interaction Studies : AEIPAH has been used in studies exploring enzyme inhibition mechanisms, which are crucial for understanding its potential therapeutic applications .
Case Study 1: Antimicrobial Efficacy
A series of studies evaluated the antimicrobial efficacy of benzofuroxan derivatives containing aniline moieties similar to AEIPAH. These derivatives demonstrated significant activity against bacterial strains, suggesting that AEIPAH could also be effective against microbial infections .
Case Study 2: Anticancer Activity
In vitro studies on related compounds have shown selective cytotoxicity towards MCF-7 and M-HeLa tumor cell lines while exhibiting lower toxicity towards normal liver cells compared to established chemotherapeutics like Doxorubicin. This highlights the potential of AEIPAH as a lead compound for further development in cancer therapy .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| 4-Amino-N-ethyl-N-methylaniline hydrochloride | Enzyme inhibition | Similar structure with different alkyl substituents |
| 4-Amino-N-isopropyl-N-methylaniline hydrochloride | Potential anticancer effects | Varying reactivity due to substitution pattern |
| 4-Amino-N-ethyl-N-propylaniline hydrochloride | Antimicrobial properties | Distinct chemical properties affecting solubility |
AEIPAH's unique substitution pattern imparts distinct chemical and physical properties that make it valuable in applications requiring specific reactivity or interaction.
Q & A
Q. What is the mechanistic role of 4-Amino-N-ethyl-N-isopropylaniline hydrochloride in oxidative stress assays?
This compound acts as a chromogen in the Free Oxygen Radicals Testing (FORT) method. When exposed to reactive oxygen species (e.g., hydroperoxyl radicals), it forms a stable radical cation with a visible absorption peak at 505 nm. The absorbance intensity correlates with the oxidative stress level in biological samples. Researchers typically prepare a 0.5–1.0 mM solution of the compound in acidic buffer (pH 4.0–5.0) and measure kinetics over 5–10 minutes to capture radical formation .
Q. How should researchers prepare and standardize solutions of this compound for reproducible assay results?
Dissolve the compound in deoxygenated water or methanol to minimize premature oxidation. Use a phosphate-citrate buffer (pH 4.5) to stabilize the radical cation. Calibrate the spectrophotometer at 505 nm using a freshly prepared radical cation standard (generated via controlled oxidation with hydrogen peroxide). Include a blank with buffer and chromogen to subtract background absorbance .
Q. What spectroscopic methods are used to characterize this compound?
UV-Vis spectroscopy is critical for identifying the radical cation (λmax = 505 nm). For purity analysis, high-performance liquid chromatography (HPLC) with a C18 column and mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30 v/v) is recommended. Mass spectrometry (ESI-MS) can confirm molecular weight (expected [M+H]+ at m/z 211.1) .
Advanced Research Questions
Q. How can researchers optimize assay conditions for this chromogen in complex biological matrices (e.g., plasma or tissue homogenates)?
- Interference mitigation: Pre-treat samples with protein precipitation agents (e.g., 10% trichloroacetic acid) to reduce matrix effects.
- Kinetic analysis: Use a stopped-flow apparatus to capture rapid radical formation (<30 seconds).
- Validation: Compare results with orthogonal methods (e.g., electron paramagnetic resonance) to confirm specificity for hydroperoxyl radicals .
Q. How to resolve discrepancies in oxidative stress measurements when using this compound?
Contradictions may arise from:
- pH sensitivity: Ensure buffer pH remains stable (±0.2 units); deviations alter radical stability.
- Contaminants: Test for trace metals (e.g., Fe²⁺) via inductively coupled plasma mass spectrometry (ICP-MS), as they catalyze non-specific oxidation.
- Sample storage: Avoid freeze-thaw cycles; store samples at –80°C with antioxidants (e.g., 0.1% butylated hydroxytoluene) .
Q. What factors influence the stability of the radical cation in long-term experiments?
- Temperature: Radical half-life decreases by ~40% at 25°C compared to 4°C.
- Light exposure: Use amber vials to prevent photodegradation (t1/2 < 2 hours under UV light).
- Oxygen levels: Degassing solutions with nitrogen extends stability by 3-fold. Validate stability via time-resolved absorbance scans .
Methodological Best Practices
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

